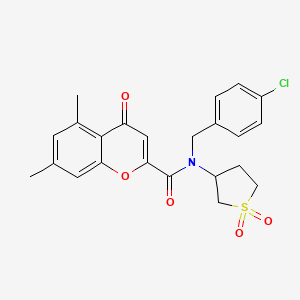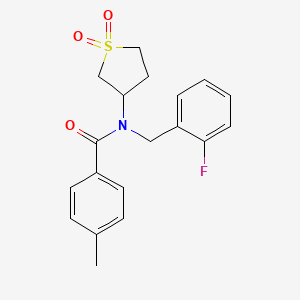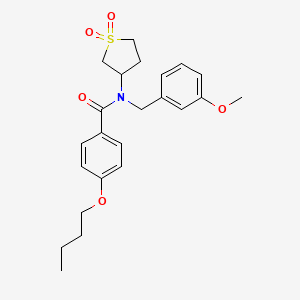![molecular formula C17H20N4O4S B14992900 Ethyl 4-amino-2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B14992900.png)
Ethyl 4-amino-2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.
- This step may require the use of catalysts or specific solvents to facilitate the reaction.
Attachment of the Sulfanyl Group:
- The sulfanyl group is typically introduced through thiolation reactions, where a suitable thiol reagent reacts with the pyrimidine intermediate.
- Common reagents include thiourea or thiol-containing compounds under basic conditions.
Carbamoylation and Ethoxylation:
- The carbamoyl group is introduced by reacting the intermediate with isocyanates or carbamoyl chlorides.
- The ethoxyphenyl moiety is then attached through etherification reactions using ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to ensure high yield and purity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:
-
Formation of the Pyrimidine Core:
- Starting with a suitable precursor such as ethyl cyanoacetate, the pyrimidine core is constructed through a series of condensation reactions with guanidine or its derivatives.
- Reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
- Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction:
- Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
- Typical reducing agents include lithium aluminum hydride or sodium borohydride.
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, where the amino or sulfanyl groups are replaced by other nucleophiles.
- Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry:
- The compound is used as a building block in the synthesis of more complex organic molecules.
- It serves as an intermediate in the development of novel pharmaceuticals and agrochemicals.
Biology:
- It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Researchers investigate its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- The compound is explored for its therapeutic potential in treating various diseases.
- It is a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry:
- It is used in the production of specialty chemicals and materials.
- The compound finds applications in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 4-amino-2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various mechanisms, such as:
Inhibition of Enzyme Activity: By binding to the active site of enzymes, the compound can inhibit their catalytic activity, leading to a decrease in the production of specific metabolites.
Receptor Modulation: The compound can interact with cell surface or intracellular receptors, altering their signaling pathways and affecting cellular responses.
DNA/RNA Interaction: It can bind to nucleic acids, interfering with their replication, transcription, or translation processes.
Comparaison Avec Des Composés Similaires
- Ethyl 4-amino-2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate
- Ethyl 4-amino-2-({[(4-ethoxyphenyl)carbamoyl]methyl}thio)pyrimidine-5-carboxylate
- Ethyl 4-amino-2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxamide
Uniqueness:
- The presence of the ethoxyphenyl moiety and the specific arrangement of functional groups confer unique chemical and biological properties to the compound.
- Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H20N4O4S |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
ethyl 4-amino-2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N4O4S/c1-3-24-12-7-5-11(6-8-12)20-14(22)10-26-17-19-9-13(15(18)21-17)16(23)25-4-2/h5-9H,3-4,10H2,1-2H3,(H,20,22)(H2,18,19,21) |
Clé InChI |
FJGVQFKYYKXJTC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-2-(4-methoxyphenyl)ethanone](/img/structure/B14992829.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B14992839.png)
![3-benzyl-6-chloro-9-(2-furylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14992854.png)
![4-Methyl-1-[2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B14992862.png)

![7,8-dimethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B14992870.png)
![5-(4-tert-butylphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14992874.png)
![3-ethyl-6-(4-ethylphenyl)-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992879.png)

![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-3-methylbenzamide](/img/structure/B14992893.png)
![4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14992897.png)


![Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-chlorophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B14992914.png)
